molecular formula C22H20N2O4S B2863464 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922035-51-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2863464
CAS No.: 922035-51-6
M. Wt: 408.47
InChI Key: UYDHUVFUPPTZIU-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core containing an oxygen atom in the seven-membered heterocycle. The substituents at positions 2 (methanesulfonamide) and 8 (methyl group) distinguish it from analogs.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-4-3-5-16(10-14)13-29(26,27)24-17-7-9-20-18(12-17)22(25)23-19-11-15(2)6-8-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDHUVFUPPTZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates a dibenzo[b,f][1,4]oxazepin core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.45 g/mol
  • Key Functional Groups : Sulfonamide, oxo group, and methyl substituents.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimalarial Activity : Some derivatives have shown promising results in inhibiting malaria parasites.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which plays a role in various cancers.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(4-(N-(8-methyl-11-oxo...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

The biological activity of this compound is attributed to its ability to interact with various biological targets. The structural features suggest potential interactions with enzymes involved in disease pathways. For instance, inhibition of c-Abl tyrosine kinase can disrupt signaling pathways critical for cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Antimalarial Studies : A study demonstrated that derivatives of the compound exhibited significant antimalarial activity in vitro against Plasmodium falciparum. The mechanism involved interference with the parasite's metabolic pathways.
  • Cancer Research : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines associated with c-Abl activation. Further research is needed to elucidate the specific pathways affected.
  • Enzyme Inhibition : Interaction studies revealed that the compound effectively inhibits specific kinases involved in cellular signaling, suggesting its potential as a therapeutic agent for conditions like cancer and other proliferative diseases.

Future Directions

Given its promising biological activities, future research may focus on:

  • Optimizing synthesis methods to enhance yield and purity.
  • Conducting detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential.
  • Exploring analogs of the compound to improve efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxazepine vs. Thiazepine Derivatives

  • Target Compound : Contains a 1,4-oxazepine core (oxygen atom).
  • Thiazepine Analogs : –8 describe dibenzo[b,f][1,4]thiazepines (sulfur atom in the heterocycle). For example, N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 36) shares a carboxamide substituent but differs in core heteroatom and substituent positions .

Impact :

  • Metabolic Stability : Oxygen-based oxazepines may exhibit slower oxidation rates than sulfur-containing analogs, reducing susceptibility to cytochrome P450-mediated degradation .

Substituent Modifications

Table 1: Key Substituent Comparisons
Compound Name Core Structure Position 2 Substituent Position 8/10 Substituent Key Data/Application
Target Compound 1,4-Oxazepine 1-(m-Tolyl)methanesulfonamide 8-Methyl N/A (Hypothesized anti-inflammatory)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 1,4-Oxazepine 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide 8,10-Dimethyl Enhanced lipophilicity (structural data only)
BT2 (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) 1,4-Oxazepine Carbamic acid ethyl ester 10-Ethyl Anti-inflammatory (inhibits monocytic-endothelial adhesion)
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 1,4-Oxazepine 4-Methylbenzenesulfonamide 10-Acetyl Structural data only
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 1,4-Thiazepine 4-Methoxyphenylcarboxamide 10-Methyl D2 dopamine receptor antagonism (HRMS: m/z 407.1061)

Key Observations :

  • Sulfonamide vs. Carboxamide/Carbamate : The target’s methanesulfonamide group may improve solubility compared to carboxamides (e.g., Compound 36) due to its polar sulfonyl moiety .
  • Methyl vs.

Pharmacological and Physicochemical Insights

While direct data for the target compound are lacking, extrapolation from analogs suggests:

  • Receptor Selectivity : The m-tolyl group may enhance affinity for serotonin or dopamine receptors, as seen in thiazepine-based D2 antagonists (e.g., Compound 36) .
  • Anti-Inflammatory Potential: Structural similarity to BT2, which suppresses cell adhesion and inflammation, implies shared mechanisms .
  • Solubility and Bioavailability : The sulfonamide group likely improves aqueous solubility compared to carbamate (BT2) or acetylated () analogs, aiding oral absorption .

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